4,5-Difluoro-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

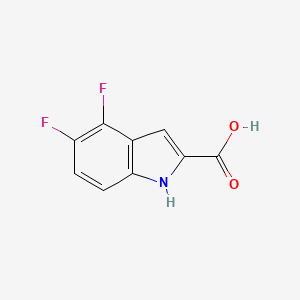

IUPAC Name |

4,5-difluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFXCRBXBVXTFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646541 |

Source

|

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-61-5 |

Source

|

| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-1H-indole-2-carboxylic acid (CAS No. 884494-61-5), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Fischer indole reaction, explores its chemical reactivity, and discusses its applications in modern drug discovery. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate factors such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.

This compound is a versatile synthetic intermediate that leverages these advantages. The vicinal difluoro substitution on the benzene portion of the indole ring introduces unique electronic properties, influencing the reactivity of the entire molecule. This guide serves as a practical resource for scientists looking to incorporate this valuable building block into their research and development programs.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.

Core Properties

A compilation of essential identification and physical data is presented in Table 1. While some experimental values are not publicly documented, reliable predicted data provides a strong foundation for experimental design.

| Property | Value | Source |

| CAS Number | 884494-61-5 | Chemical Supplier Catalogs[1] |

| Molecular Formula | C₉H₅F₂NO₂ | Chemical Supplier Catalogs[1] |

| Molecular Weight | 197.14 g/mol | PubChem[2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Boiling Point | 427.4 ± 40.0 °C (Predicted) | MySkinRecipes Chemical DB[3] |

| Density | 1.605 ± 0.06 g/cm³ (Predicted) | MySkinRecipes Chemical DB[3] |

| pKa | ~3.5 - 4.0 (Predicted) | N/A |

Note on pKa: The pKa of the parent indole-2-carboxylic acid is approximately 3.8. The electron-withdrawing nature of the two fluorine atoms is expected to slightly increase the acidity of the carboxylic acid, lowering the pKa.

Solubility Profile

The compound is expected to be poorly soluble in water and non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.

Spectroscopic Data (Predicted & Interpreted)

While experimentally derived spectra for this specific compound are not widely published, a detailed analysis of its structural analogues allows for an accurate prediction of its key spectroscopic features.

2.3.1 ¹H NMR Spectroscopy

Solvent: DMSO-d₆

-

-COOH (Carboxylic Acid Proton): A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm . Its breadth is due to hydrogen bonding and exchange.

-

-NH (Indole Proton): A broad singlet is anticipated between 11.5-12.0 ppm .

-

Aromatic Protons (H6, H7): The protons on the benzene ring will appear as a complex multiplet between 7.0-7.6 ppm . The strong electron-withdrawing fluorine atoms will deshield these protons. The H-F coupling will result in a complex splitting pattern.

-

H3 (Indole Proton): A singlet or a finely split doublet (due to long-range coupling) is expected around 7.1-7.3 ppm .

2.3.2 ¹³C NMR Spectroscopy

Solvent: DMSO-d₆

-

-C=O (Carbonyl Carbon): The carboxylic acid carbonyl will appear around 162-165 ppm .

-

C4 & C5 (Carbons bonded to Fluorine): These carbons will show large C-F coupling constants (¹JCF ≈ 240-260 Hz) and are expected in the 145-155 ppm region. Their exact chemical shift is highly dependent on the electronic environment.

-

Other Aromatic & Heterocyclic Carbons: The remaining carbons of the indole ring will appear in the range of 100-140 ppm . The signals will be split due to C-F coupling (²JCF, ³JCF), further complicating the spectrum.

2.3.3 Infrared (IR) Spectroscopy

Sample: KBr Pellet The IR spectrum provides clear evidence of the key functional groups.[4]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]

-

N-H Stretch (Indole): A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ .

-

C=O Stretch (Carbonyl): A strong, sharp absorption band will be present in the range of 1680-1710 cm⁻¹ , typical for an aromatic carboxylic acid.[5]

-

C-F Stretch: Strong stretching vibrations for the C-F bonds are expected in the fingerprint region, typically between 1100-1250 cm⁻¹ .

Synthesis and Purification

The most reliable and industrially scalable route to this compound is a two-step process commencing with a Fischer indole synthesis, followed by ester hydrolysis.[6]

Overall Synthetic Scheme

Caption: Two-step synthesis of the target compound.

Step 1: Fischer Indole Synthesis of Ethyl 4,5-difluoro-1H-indole-2-carboxylate

Causality: The Fischer indole synthesis is a classic, robust acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and an enolizable ketone or aldehyde (in this case, ethyl pyruvate).[7] Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid source and a dehydrating agent, driving the reaction to completion.[3]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).

-

Solvent & Reagent Addition: Add ethanol (5-10 volumes) followed by ethyl pyruvate (1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-form the hydrazone intermediate.

-

Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (3-5 eq by weight) to the mixture. The reaction is exothermic.

-

Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude ester will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude solid under vacuum. If necessary, the ethyl ester can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Hydrolysis to this compound

Causality: Saponification is the standard method for converting an ester to a carboxylic acid. Using a base like sodium hydroxide in an aqueous alcohol mixture ensures miscibility and promotes the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]

Detailed Protocol:

-

Reaction Setup: Suspend the crude or purified ethyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.

-

Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and stir for 1-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. The carboxylic acid will precipitate out of the solution.

-

Isolation & Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50 °C. This procedure typically yields a product of high purity.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key structural features: the carboxylic acid group, the indole N-H proton, and the electron-deficient aromatic system.

Caption: Key reactive sites on the molecule. (Note: The image is a placeholder for a 2D structure diagram)

-

(A) Carboxylic Acid Group: This is the most versatile functional handle. It readily undergoes standard transformations such as amidation (using coupling reagents like EDC/HOBt or by conversion to an acid chloride) and esterification (e.g., Fischer esterification). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

(B) Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated . This position is often modified to block hydrogen bond donation or to introduce groups that can probe specific pockets in a biological target.

-

(C) C3 Position: In a typical indole, the C3 position is the most nucleophilic and susceptible to electrophilic attack. However, the two electron-withdrawing fluorine atoms at C4 and C5 significantly decrease the electron density of the entire ring system. This deactivates the ring towards electrophilic substitution, meaning more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Mannich reactions compared to non-fluorinated analogues.

Applications in Drug Discovery

This compound is primarily utilized as a sophisticated building block for the synthesis of complex therapeutic agents. Its derivatives have shown promise in various disease areas.

-

Enzyme Inhibitors: The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate metal ions in the active sites of enzymes. This has been exploited in the development of inhibitors for targets like HIV integrase and, more recently, transglutaminases. A patent application describes the use of this compound in the synthesis of potent transglutaminase 2 inhibitors for diseases involving tissue fibrosis.[9]

-

Central Nervous System (CNS) Agents: The indole core is prevalent in CNS-active compounds. The difluoro substitution pattern can enhance blood-brain barrier penetration and metabolic stability, making derivatives of this acid attractive candidates for development as antidepressants, anxiolytics, or antipsychotics.[3]

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on a substituted indole framework. The unique electronic and steric properties imparted by the 4,5-difluoro substitution make this a valuable scaffold for generating novel compounds to target cancer-related signaling pathways.[3][10]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous compounds (e.g., indole-2-carboxylic acid, other fluoroindoles) suggest the following precautions:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Hazards: May cause skin and serious eye irritation. Harmful if swallowed or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often 2-8°C to ensure long-term stability.[3]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its difluorinated indole core offers a unique combination of physicochemical properties that can be exploited to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic route via Fischer indolization is robust and scalable, ensuring its accessibility for research and development. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this powerful building block in their discovery programs.

References

- WO2023110138A1 - Inhibitors of transglutaminases.

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes Chemical Database. [Link]

-

This compound (CAS No. 884494-61-5) Suppliers. ChemicalRegister.com. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, MDPI. [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

- CN104402795A - Synthetic method of substituted indol-2-formic acid.

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. 1H-Indole-2-carboxylic acid, 4,6-difluoro- [cymitquimica.com]

- 2. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

A Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid (CAS: 884494-61-5): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 4,5-Difluoro-1H-indole-2-carboxylic acid is a synthetic heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The strategic placement of two fluorine atoms on the indole core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive overview of its physicochemical properties, a robust proposed synthesis protocol, an analysis of its spectroscopic signature, and a discussion of its applications in modern drug discovery, tailored for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique aromatic and hydrogen-bonding properties allow it to interact with a wide array of biological targets. The deliberate introduction of fluorine atoms onto this scaffold is a well-established strategy to enhance pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to:

-

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.

-

Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.

-

Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of the molecule to better fit a target's binding pocket.

This compound, CAS 884494-61-5, embodies these advantages. Its structure is primed for derivatization at the carboxylic acid and indole nitrogen positions, making it an ideal starting point for constructing complex, biologically active molecules. This guide serves as a technical resource for scientists looking to leverage this compound in their research and development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and analysis.

Molecular and Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 884494-61-5 | [1] |

| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| MDL Number | MFCD03095188 | [2][3] |

| Predicted Boiling Point | 427.4 ± 40.0 °C | [2][3] |

| Predicted Density | 1.605 ± 0.06 g/cm³ | [2][3] |

| Appearance | White to off-white solid (typical) | General |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |

Predicted Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific isomer is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds[4][5]. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and for structural confirmation of the final product.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to proton-fluorine (H-F) coupling. The indole N-H proton will appear as a broad singlet at high chemical shift (>11 ppm). The C3-H proton will be a singlet or a narrow triplet (due to long-range coupling) around 7.0-7.3 ppm. The two aromatic protons on the benzene ring (C6-H and C7-H) will appear as complex multiplets between 7.0 and 7.8 ppm, showing coupling to each other and to the fluorine atoms at positions 4 and 5.

-

¹³C NMR: The carbon spectrum will show 9 distinct signals. The carbons directly attached to fluorine (C4 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Other carbons in the ring will exhibit smaller two-, three-, and four-bond C-F couplings, providing rich data for definitive structural assignment.

-

¹⁹F NMR: The fluorine NMR spectrum is the most direct probe. It is expected to show two distinct signals for F4 and F5, each appearing as a doublet due to coupling to each other (ortho F-F coupling). Each signal will be further split by couplings to nearby protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 196.02. The exact mass measurement would be a key confirmation of the elemental formula.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the indole (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber | Key Feature / Coupling |

| ¹H NMR | Indole N-H | > 11 ppm | Broad singlet |

| Aromatic C6-H, C7-H | 7.0 - 7.8 ppm | Complex multiplets due to H-H and H-F coupling | |

| Indole C3-H | 7.0 - 7.3 ppm | Singlet or narrow triplet | |

| ¹³C NMR | Carboxylic C=O | 165 - 175 ppm | Singlet |

| C4, C5 | 140 - 160 ppm | Doublets, ¹JCF ≈ 240-260 Hz | |

| IR | N-H stretch | ~3300 - 3400 cm⁻¹ | Sharp to medium peak |

| O-H stretch (acid) | ~2500 - 3300 cm⁻¹ | Very broad peak | |

| C=O stretch (acid) | ~1680 - 1710 cm⁻¹ | Strong, sharp peak | |

| C-F stretch | ~1100 - 1300 cm⁻¹ | Strong peaks in fingerprint region |

Synthesis and Purification

While multiple routes to the indole-2-carboxylic acid core exist, the Fischer indole synthesis remains one of the most reliable and versatile methods. It is a robust choice for producing the target compound from commercially available starting materials.

Proposed Retrosynthetic Analysis & Pathway

The synthesis begins with the acid-catalyzed condensation of (2,3-difluorophenyl)hydrazine with an α-ketoacid, such as ethyl pyruvate. The resulting hydrazone undergoes a[4][4]-sigmatropic rearrangement (the core Fischer reaction) to form the indole ring. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Exemplary Synthetic Protocol

This protocol is a representative procedure based on established Fischer indole synthesis methodologies. Causality Note: The choice of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent is crucial for driving the cyclization step, which is often the rate-limiting part of the reaction. The final saponification uses a strong base to ensure complete hydrolysis of the stable ethyl ester.

Step 1: Synthesis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate

-

To a round-bottom flask, add (2,3-difluorophenyl)hydrazine (1.0 eq) and ethanol.

-

Add ethyl pyruvate (1.05 eq) dropwise to the solution at room temperature.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC.

-

Once hydrazone formation is complete, remove the ethanol under reduced pressure.

-

Add polyphosphoric acid (PPA) (10x weight of hydrazine) to the crude hydrazone.

-

Heat the mixture to 80-100°C and stir for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate is the crude ester. Collect it by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.

Step 2: Saponification to this compound

-

Suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N hydrochloric acid (HCl).

-

The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Purification and Characterization Workflow

Validation of the final product's identity and purity is paramount. A standard workflow ensures that the material meets the required specifications for subsequent use.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from the strategic positioning of its functional groups and fluorine atoms.

Role as a Key Building Block in Kinase Inhibitor Synthesis

The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors[2][3]. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The indole scaffold can mimic the adenine region of ATP, enabling it to bind in the kinase ATP-binding site.

The carboxylic acid group at the C2 position is an ideal chemical handle. It can be readily converted into an amide via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the introduction of diverse side chains, which can be tailored to target specific pockets within a kinase active site, thereby controlling potency and selectivity.

The 4,5-difluoro substitution pattern is particularly advantageous:

-

Vectorial Polarity: The two adjacent C-F dipoles create a strong local polarization on one side of the benzene ring, which can be exploited for specific electrostatic or hydrogen-bonding interactions within the protein target.

-

pKa Depression: The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the indole N-H proton, making it a stronger hydrogen bond donor. This can lead to a more potent interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl) in the kinase hinge region.

-

Metabolic Blocking: The C4 and C5 positions are common sites of aromatic hydroxylation. Fluorine substitution at these positions physically blocks this metabolic pathway, enhancing the compound's in vivo stability[2].

A prominent example of a fluorinated indole in an approved kinase inhibitor is Sunitinib (Sutent®), which features a 5-fluoro-2-oxindole core and targets receptor tyrosine kinases like VEGFR and PDGFR. While Sunitinib is not directly derived from the title compound, its clinical success validates the strategic use of fluorine on the indole scaffold to achieve a desirable drug profile.

Emerging Therapeutic Targets

Beyond kinases, the indole-2-carboxylic acid framework is being explored for other targets. Recent research has shown that derivatives can be designed to inhibit protein-protein interactions, such as the interaction with the 14-3-3η protein, which is implicated in liver cancer. The ability to readily diversify the core structure of this compound makes it an attractive starting point for library synthesis against novel and challenging drug targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for 884494-61-5 is not widely published, the hazards can be reliably inferred from closely related structures like indole-2-carboxylic acid and other fluorinated aromatics.

Hazard Identification

The compound is expected to possess the following hazards based on analogous structures.

| Hazard Class | GHS Classification | Precautionary Statement | Source(s) |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation. | |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation. | |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation. |

Recommended Handling and Storage Procedures

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or powder.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is at 2-8°C[2][3].

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemistry and drug discovery. The dual fluorine substitution provides a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve biological activity. Its straightforward synthesis via established methods like the Fischer indole synthesis, combined with the versatile reactivity of its carboxylic acid handle, makes it an accessible and valuable component for generating libraries of novel compounds. For researchers aiming to develop next-generation therapeutics, particularly kinase inhibitors, this compound represents a key starting material with high potential for success.

References

**** Merck Millipore. (2020, February 13). Safety Data Sheet. Retrieved from [Link]

[1] Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]

**** PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]

**** Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

**** ChemicalRegister.com. (n.d.). This compound (CAS No. 884494-61-5) Suppliers. Retrieved from [Link]

[2] MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

[3] MySkinRecipes. (n.d.). This compound (Thai version). Retrieved from [Link]

**** PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]

**** Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

**** Google Patents. (1993). WO1993021153A1 - Indole-2-carboxylic acid derivatives. Retrieved from

**** National Center for Biotechnology Information. (n.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Retrieved from [Link]

**** Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds. Retrieved from

**** PubMed. (2000). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester]. Retrieved from [Link]

**** MDPI. (n.d.). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]

Sources

- 1. WO2021142086A1 - Alk5 inhibitor conjugates and uses thereof - Google Patents [patents.google.com]

- 2. US9782414B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-A]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

- 3. DNA-PK inhibitors - Patent US-11021465-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2006049952A1 - Cycloalkyl lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]

4,5-Difluoro-1H-indole-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic characterization, synthetic utility, and critical applications. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated indole scaffolds to design next-generation therapeutic agents. The strategic placement of fluorine atoms on the indole ring system significantly enhances metabolic stability and binding affinity, making this compound a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.[1][2] This guide consolidates technical data with practical, field-proven insights to support its effective application in research and development settings.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 884494-61-5) is a synthetically versatile intermediate whose value is derived from the unique electronic properties conferred by its vicinal fluorine substituents. These fluorine atoms modulate the acidity of the N-H proton and the electron density of the aromatic system, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Below is a summary of its key identifiers and computed physical properties.

| Property | Value | Source |

| CAS Number | 884494-61-5 | [1][2][3] |

| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Appearance | Solid (Typically off-white to beige powder) | Inferred from similar compounds |

| Predicted Density | 1.605 ± 0.06 g/cm³ | [1][2] |

| Predicted Boiling Point | 427.4 ± 40.0 °C | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount before its use in sensitive downstream applications. A multi-technique approach is required for unambiguous structural validation and purity assessment.

Caption: Standard analytical workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the exchangeable N-H and COOH protons. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. Based on data for similar indole-2-carboxylic acids, the N-H proton typically appears as a broad singlet downfield (>11 ppm), as does the carboxylic acid proton (>12 ppm).[4]

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons directly attached to fluorine (C4 and C5) will appear as doublets due to one-bond C-F coupling, which is a key diagnostic feature. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm range.

-

¹⁹F NMR: This experiment is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected, each coupled to the other and to adjacent aromatic protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is ideal for confirming the molecular weight. The primary observation should be the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to ~196.03. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to verify the presence of key functional groups. Expected characteristic absorption bands include:

-

~3300 cm⁻¹: N-H stretch

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid

-

~1680 cm⁻¹: C=O (carbonyl) stretch

-

~1200-1300 cm⁻¹: C-F stretches

Synthetic Applications and Protocols

The primary utility of this compound is as a scaffold for elaboration into more complex, biologically active molecules. Its carboxylic acid handle is a versatile functional group for derivatization, most commonly via amide bond formation.

Caption: Generalized workflow for the synthesis of indole-2-carboxamides from the title compound.

Experimental Protocol: Representative Amide Coupling

This protocol describes a standard procedure for coupling the title compound with a primary amine (e.g., benzylamine) using HATU, a common peptide coupling reagent. The choice of a modern coupling agent like HATU is deliberate; it ensures high efficiency, minimizes side reactions, and operates under mild conditions suitable for complex substrates.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add DIPEA, followed by benzylamine.

-

Activation and Coupling: Add HATU in one portion. The reaction mixture may change color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the final product.

This self-validating protocol includes clear monitoring and purification steps, ensuring the integrity of the final compound.

Key Applications in Drug Discovery

The difluorinated indole scaffold is prevalent in modern drug discovery due to its ability to improve potency and pharmacokinetic profiles. The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Caption: Major application areas for this compound in drug discovery.

-

Oncology: It is a valuable intermediate for synthesizing kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1] The indole nucleus can act as a hinge-binding motif in many kinase active sites.

-

Infectious Diseases: Research has demonstrated the utility of indole-2-carboxamides, derived from fluorinated precursors, in developing novel agents against Mycobacterium tuberculosis and the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5][6]

-

Neurological Disorders: The indole scaffold is a well-known privileged structure for CNS targets. This compound serves as a starting point for molecules aimed at treating conditions like depression or other neurological disorders.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidance based on related indole carboxylic acids applies.

-

Hazard Identification: Indole derivatives are often classified as irritants. Expect potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some related compounds are harmful if swallowed or in contact with skin.[7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid dust formation.[7][8] Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] Recommended storage is at refrigerator temperature (2-8°C) to ensure long-term stability.[1][2]

Disclaimer: This information is for guidance only. Always consult the material-specific SDS provided by the supplier before use.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its unique structural and electronic features provide a robust platform for developing novel therapeutics with enhanced properties. Understanding its molecular profile, analytical characterization, and synthetic versatility is key to unlocking its full potential in the rational design of next-generation drugs.

References

-

PubChem. 4,5-Difluoro-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemicalRegister.com. This compound (CAS No. 884494-61-5) Suppliers. [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

MySkinRecipes. This compound (Thai). [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health (NIH). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

-

The Royal Society of Chemistry. Supporting information Indoles. [Link]

-

SpringerLink. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

-

Biological Magnetic Resonance Bank. Indole at BMRB. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound (CAS No. 884494-61-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5-Difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its unique molecular structure, explore a robust and logical synthetic pathway, and discuss its emerging applications as a key building block for advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Role of Fluorine in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties.[2] Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[2]

This compound (CAS No. 884494-61-5) is a particularly noteworthy example. The vicinal difluoro substitution on the benzene portion of the indole ring introduces a strong dipole moment and alters the electron distribution of the aromatic system. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds, especially in the development of kinase inhibitors and other biologically active molecules targeting conditions like cancer, inflammation, and neurological disorders.[3] Its structure is pivotal for creating novel heterocyclic compounds with optimized drug-like properties.[3]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is characterized by an indole ring system with fluorine atoms at the C4 and C5 positions and a carboxylic acid group at the C2 position.

Structure:

Disclaimer: This is a simplified 2D representation.

The electronic properties of the dual fluorine substituents significantly influence the reactivity and biological interactions of the entire molecule. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 884494-61-5 | [3],[2] |

| Molecular Formula | C₉H₅F₂NO₂ | [3],[2] |

| Molecular Weight | 197.14 g/mol | [3],[2] |

| Predicted Boiling Point | 427.4 ± 40.0 °C | [3],[2] |

| Predicted Density | 1.605 ± 0.06 g/cm³ | [3],[2] |

| Storage Conditions | 2-8°C | [3],[2] |

Synthesis and Mechanistic Insights

Representative Synthetic Protocol

Step 1: Synthesis of Ethyl 4,5-difluoro-1H-indole-2-carboxylate

-

Hydrazone Formation: (2,3-Difluorophenyl)hydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, typically with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone in situ.

-

Cyclization (Fischer Indolization): The reaction mixture is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[5] This induces a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[4][7]

-

Work-up and Purification: The reaction is quenched by pouring it onto ice water and neutralized. The precipitated product, ethyl 4,5-difluoro-1H-indole-2-carboxylate, is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Saponification: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide or potassium hydroxide).[8]

-

Heating: The mixture is heated under reflux until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The acidic product, this compound, precipitates out of the solution.

-

Purification: The final product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Mechanistic Workflow

The core of the synthesis, the Fischer Indole Synthesis, is a mechanistically elegant cascade of reactions.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Profile

Detailed experimental spectroscopic data for this specific isomer is scarce in public literature. However, based on the analysis of related fluorinated and non-fluorinated indole-2-carboxylic acids, a predictive profile can be established.

| Analysis | Expected Observations |

| ¹H NMR | Signals expected for the indole NH proton (a broad singlet, typically >11 ppm), the H3 proton (a singlet or doublet, ~7.0-7.3 ppm), and the aromatic protons on the benzene ring (H6 and H7). The H6 and H7 protons will appear as complex multiplets due to H-H and H-F coupling. |

| ¹³C NMR | Resonances for nine distinct carbon atoms are expected. The carboxylic acid carbonyl (C=O) will be the most downfield signal (>160 ppm). The carbons directly bonded to fluorine (C4 and C5) will appear as doublets with large C-F coupling constants. Other carbons will also show smaller couplings to the fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets of doublets (or more complex multiplets) due to F-F coupling and coupling to adjacent protons (H6). |

| Mass Spec | The molecular ion peak [M+H]⁺ would be expected at m/z 198.03, and the [M-H]⁻ peak at m/z 196.02. A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) from the carboxylic acid group. |

| IR Spec | Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), the N-H stretch of the indole (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the favorable properties conferred by the difluoro-indole core and the reactive carboxylic acid handle, which allows for straightforward chemical modification, such as amide bond formation.

Intermediate for Antiviral Agents

This molecule has been cited as a key intermediate in the development of novel therapies for viral infections.

-

Hepatitis B Virus (HBV): Patents have disclosed the use of this compound in the synthesis of fused heterocyclic derivatives aimed at treating chronic HBV infections.

-

Herpes Simplex Virus (HSV): The core scaffold is related to compounds like benzavir-2, which have shown potent activity against both acyclovir-sensitive and resistant strains of HSV-1 and HSV-2.[9] The difluoro substitution pattern is critical for the enhanced antiviral potency of these related compounds.[9]

Scaffold for Kinase Inhibitors

The indole scaffold is a well-established pharmacophore for kinase inhibitors, which are a major class of anti-cancer drugs.[10] Fluorination at the 4 and 5 positions can enhance the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of target kinases. While specific kinase inhibitors derived directly from this molecule are not yet widely published, its structural motifs are highly relevant to this field. The general role of indole-based kinase inhibitors is to block aberrant signaling pathways that drive tumor cell proliferation and survival.

Caption: General mechanism of action for indole-based kinase inhibitors.

Conclusion and Future Outlook

This compound represents a strategically designed molecular building block with significant potential in modern drug discovery. The vicinal difluoro substitution provides a unique electronic signature that can be leveraged to enhance the potency, selectivity, and pharmacokinetic properties of derivative compounds. While detailed characterization data remains somewhat elusive in public databases, its documented use as an intermediate in antiviral development underscores its importance. As the demand for novel therapeutics against cancer and infectious diseases continues to grow, we anticipate that this compound and its derivatives will feature more prominently in the discovery and development of next-generation medicines.

References

-

Fischer indole synthesis. (2023, December 1). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

4,5-Difluoro-1H-indole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports, 11(1), 8945.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Supporting Information for "Copper-Catalyzed Annulation of 2-Alkynyl-N-sulfonylanilines: Synthesis of Indole-2-carboxylates and Indole-2-carboxamides". (n.d.). The Royal Society of Chemistry.

- Supporting information for papers in RSC journals. (n.d.). The Royal Society of Chemistry.

- Nogrady, T., & Weaver, D. F. (2005). Medicinal Chemistry: A Molecular and Biochemical Approach. Oxford University Press.

- Kamlesh, D., & Vivekanand, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.

-

Fischer indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Singh, P., & Kumar, V. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(16), 4945.

- Al-Hourani, B. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2846–2857.

- Synthesis and biological evaluation of indoles. (2012). Der Pharma Chemica, 4(3), 953-965.

- Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 54, 91.

- Strand, M., Islam, K., Edlund, K., Oberg, C. T., Allard, A., Bergström, T., Mei, Y.-F., Elofsson, M., & Wadell, G. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735–5743.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Difluoro-1H-indole | C8H5F2N | CID 24729516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound (CAS No. 884494-61-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4,5-Difluoro-1H-indole-2-carboxylic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-1H-indole-2-carboxylic Acid

This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound (CAS 884494-61-5). Designed for researchers, medicinal chemists, and quality control professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the principles, protocols, and expected spectral features essential for the unambiguous structural elucidation and characterization of this important pharmaceutical building block.

This compound is a key heterocyclic intermediate in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active molecules, and the strategic placement of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This particular difluoro-indole derivative serves as a crucial starting material for the synthesis of targeted therapeutics, including kinase inhibitors for oncology and treatments for neurological disorders.[1][2]

Given its role in drug development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and guaranteeing the reliability of downstream applications. This guide outlines the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a complete and validated structural profile.

Molecular Structure and Expected Spectroscopic Behavior

The chemical structure of this compound dictates its spectroscopic signature. The electron-withdrawing nature of the two fluorine atoms at the C4 and C5 positions, combined with the carboxylic acid group at C2, creates a unique electronic environment that influences the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure with atom numbering for NMR assignments.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the cornerstone of structural analysis, providing detailed information about the number, environment, and connectivity of protons in a molecule. For a compound like this compound, which possesses exchangeable acidic protons (N-H and COOH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it can form hydrogen bonds with the analyte, slowing down the exchange rate of the N-H and COOH protons and allowing them to be observed as distinct, albeit often broad, signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the N-H and COOH protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.

Predicted ¹H NMR Data and Interpretation

The spectrum is expected to show signals for the three aromatic protons on the benzene ring, one proton on the pyrrole ring (H3), and the two acidic protons. The fluorine atoms will introduce complex splitting patterns (H-F coupling).

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| ~12.0 - 13.0 | COOH | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and exchange. |

| ~11.5 - 12.5 | N-H | Broad Singlet (br s) | - | The indole N-H proton signal is typically broad due to quadrupolar relaxation and exchange. |

| ~7.4 - 7.6 | H7 | Doublet of Doublets (dd) | JH7-H6 ≈ 8-9 Hz, JH7-F(at C5) ≈ 1-2 Hz | H7 is ortho to H6, resulting in a large coupling. A smaller meta coupling to the fluorine at C5 is also possible. |

| ~7.2 - 7.4 | H3 | Doublet of Doublets (dd) | JH3-F(at C4) ≈ 3-4 Hz, JH3-N-H ≈ 2-3 Hz | H3 shows a characteristic 4-bond coupling to the fluorine at C4. It may also show coupling to the N-H proton, which can broaden the signal. |

| ~7.0 - 7.2 | H6 | Triplet of Doublets (td) | JH6-H7 ≈ 8-9 Hz, JH6-F(at C5) ≈ 8-10 Hz | H6 is coupled to both H7 (ortho) and the fluorine at C5 (ortho), resulting in a complex multiplet. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy is indispensable for defining the carbon framework of the molecule. While less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom. For fluorinated compounds, the spectra are particularly informative due to the presence of carbon-fluorine couplings (JCF), which can be observed over one to four bonds and are diagnostic of the fluorine substitution pattern.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Instrument Setup: Utilize the same spectrometer, switching to the carbon channel.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A large number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

Nine distinct carbon signals are expected. The signals for carbons bonded to fluorine (C4, C5) will appear as doublets with large one-bond coupling constants (¹JCF), while adjacent carbons will show smaller two- or three-bond couplings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling | Rationale |

| ~162 - 165 | C9 (C=O) | - | The carboxylic acid carbonyl carbon is the most downfield signal. |

| ~145 - 155 | C4 / C5 | Doublet, ¹JCF ≈ 240-260 Hz | Carbons directly attached to fluorine are significantly shifted downfield and exhibit very large one-bond C-F coupling. |

| ~135 - 140 | C7a | Doublet, ²JCF ≈ 10-15 Hz | This quaternary carbon is coupled to the fluorine at C4. |

| ~125 - 130 | C2 | - | The carbon bearing the carboxylic acid group. |

| ~120 - 125 | C3a | Doublet of Doublets, ²JCF and ³JCF | This quaternary carbon is coupled to both fluorine atoms. |

| ~115 - 120 | C7 | Doublet, ³JCF ≈ 4-6 Hz | Coupled to the fluorine at C5. |

| ~110 - 115 | C6 | Doublet of Doublets, ²JCF and ³JCF | Coupled to both fluorine atoms. |

| ~105 - 110 | C3 | Doublet, ³JCF ≈ 3-5 Hz | Coupled to the fluorine at C4. |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm error), it provides an unambiguous molecular formula. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique that readily generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions from polar molecules like carboxylic acids, minimizing fragmentation in the source.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Calibrate the instrument immediately prior to analysis using a known standard.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion.

Predicted HRMS Data and Interpretation

-

Molecular Formula: C₉H₅F₂NO₂

-

Monoisotopic Mass: 197.02883 Da[3]

-

Expected Ion in Negative Mode [M-H]⁻: 196.02156 Da

-

Expected Ion in Positive Mode [M+H]⁺: 198.03612 Da

Predicted Fragmentation Pathway: Tandem MS (MS/MS) experiments would reveal the structural integrity. The most likely and diagnostic fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group, a neutral loss of 44.00 Da.

Caption: Primary fragmentation pathway in negative ion ESI-MS/MS.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For this molecule, IR is excellent for confirming the presence of the carboxylic acid (O-H and C=O stretches), the indole N-H, and the C-F bonds.

Experimental Protocol: IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3300 - 3400 | N-H Stretch | Indole N-H | Medium, sharp to slightly broad |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad, strong |

| ~1680 - 1710 | C=O Stretch | Carboxylic Acid | Strong, sharp |

| ~1500 - 1620 | C=C Stretch | Aromatic Ring | Medium to strong, multiple bands |

| ~1100 - 1250 | C-F Stretch | Aryl-Fluoride | Strong, sharp |

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of multiple orthogonal methods. Each piece of data serves to confirm or refine the hypotheses drawn from the others, creating a self-validating system for structural confirmation.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Difluoro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document offers a detailed theoretical prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. A step-by-step, field-proven protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible results. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of fluorinated indole derivatives, enabling accurate structural elucidation and accelerating drug discovery efforts.

Introduction: The Significance of Fluorinated Indoles and the Power of NMR

Indole scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1] The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, the precise and unambiguous characterization of these fluorinated analogues is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[4][5] ¹H NMR, in particular, provides a wealth of information regarding the electronic environment and connectivity of protons within a molecule. For fluorinated compounds, the interpretation of ¹H NMR spectra is further enriched by the presence of through-bond scalar couplings between protons and fluorine nuclei (¹⁹F, I = ½), which provide invaluable structural constraints.[6][7]

This guide focuses on this compound, a key building block in the synthesis of complex pharmaceutical intermediates.[8] A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the definitive confirmation of its chemical structure.

Theoretical Framework and Spectral Prediction

The structure and numbering of this compound are shown below:

Caption: Structure of this compound with atom numbering.

Predicted Chemical Shifts (δ)

The predicted chemical shifts for the protons of this compound in a polar deuterated solvent like DMSO-d₆ are summarized in the table below. The carboxylic acid proton and the N-H proton are expected to be significantly downfield and may exhibit broad signals due to hydrogen bonding and exchange with residual water.[11][12][13][14]

The protons on the indole ring (H3, H6, and H7) are influenced by the electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group. The fluorine atoms, particularly the one at C4, will deshield the adjacent protons.

Predicted Multiplicities and Coupling Constants (J)

The multiplicities of the proton signals are determined by the number of neighboring protons and fluorine atoms. The magnitude of the coupling constants (J) provides information about the spatial relationship between the coupled nuclei. For aromatic systems, proton-fluorine couplings can be observed over several bonds.[15][16]

-

H3: This proton is on the pyrrole ring and is expected to be a singlet or a narrow multiplet due to a small coupling to the N-H proton, which is often broadened and may not resolve the coupling.

-

H6: This proton is on the benzene ring and is coupled to the adjacent H7 proton (ortho coupling, ³JHH) and the fluorine atom at C5 (meta coupling, ⁴JHF). This will likely result in a triplet of doublets or a more complex multiplet.

-

H7: This proton is coupled to the adjacent H6 proton (ortho coupling, ³JHH) and the fluorine atom at C4 (meta coupling, ⁴JHF). This will also likely result in a triplet of doublets or a complex multiplet.

The expected couplings are visualized in the diagram below:

Caption: Key predicted proton-proton and proton-fluorine couplings in this compound.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 12.0 - 13.0 | br s | - |

| NH | 11.5 - 12.5 | br s | - |

| H7 | 7.6 - 7.8 | t or dd | ³J(H7-H6) ≈ 8-9, ⁴J(H7-F4) ≈ 4-6 |

| H6 | 7.2 - 7.4 | t or dd | ³J(H6-H7) ≈ 8-9, ⁴J(H6-F5) ≈ 4-6 |

| H3 | 7.0 - 7.2 | s | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity abbreviations: s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, high-resolution ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes and bulbs

-

Small glass vial

-

Cotton or glass wool

-

Vortex mixer or sonicator

-

NMR spectrometer (400 MHz or higher recommended)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

-

Rationale: This amount provides a sufficient concentration for a ¹H NMR experiment, ensuring a good signal-to-noise ratio in a reasonable acquisition time.[17]

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Rationale: DMSO-d₆ is an excellent solvent for many carboxylic acids and will solubilize the analyte. Its residual proton signal (around 2.50 ppm) can be used as a secondary chemical shift reference.[4]

-

-

Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, homogeneous solution is essential.

-

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of DMSO-d₆.

-